molecular formula C8H3BrF3NS B6256382 5-bromo-2-(trifluoromethyl)-1,3-benzothiazole CAS No. 1188169-82-5

5-bromo-2-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B6256382
CAS No.: 1188169-82-5
M. Wt: 282.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethyl)-1,3-benzothiazole: is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(trifluoromethyl)-1,3-benzothiazole typically involves the bromination of 2-(trifluoromethyl)-1,3-benzothiazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzothiazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(trifluoromethyl)-1,3-benzothiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming sulfoxides or sulfones. Reduction reactions may target the trifluoromethyl group or the benzothiazole ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

  • Substituted benzothiazoles with various functional groups replacing the bromine atom.
  • Oxidized products like sulfoxides or sulfones.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)-1,3-benzothiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its incorporation into polymer backbones can enhance material properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-bromo-2-(trifluoromethyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 5-bromo-2-(trifluoromethyl)-1,3-benzothiazole has a unique benzothiazole ring structure, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Its benzothiazole core makes it particularly valuable in the synthesis of heterocyclic compounds with potential biological activities.

Properties

CAS No.

1188169-82-5

Molecular Formula

C8H3BrF3NS

Molecular Weight

282.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.